3-Phenyl-1H-pyrazol-5-amine
CAS No.: 827-41-8
Cat. No.: VC20758882
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 827-41-8 |
---|---|
Molecular Formula | C9H9N3 |
Molecular Weight | 159.19 g/mol |
IUPAC Name | 5-phenyl-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) |
Standard InChI Key | PWSZRRFDVPMZGM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=NN2)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2)N |
Chemical Structure and Properties
3-Phenyl-1H-pyrazol-5-amine (CAS Number: 1572-10-7) is a nitrogen-containing heterocyclic compound with a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol . The compound features a five-membered pyrazole ring with two nitrogen atoms in positions 1 and 2, a phenyl substituent at position 3, and an amino group at position 5. This structural arrangement confers specific chemical reactivity patterns that make it valuable in various synthetic applications. The molecule's InChI representation is 1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12), providing a standardized depiction of its connectivity and hydrogen distribution .
Physical Properties
The physical properties of 3-Phenyl-1H-pyrazol-5-amine contribute significantly to its handling characteristics and applications in various chemical processes. The compound has a density of approximately 1.2±0.1 g/cm³, indicating its solid-state packing efficiency . Its melting point range of 118-121°C reflects the compound's crystalline nature and the strength of intermolecular forces in the solid state . The compound exhibits remarkable thermal stability, as evidenced by its high boiling point of 442.3±33.0°C at 760 mmHg and a flash point of 251.5±12.6°C . These elevated thermal parameters make it suitable for applications requiring processing at elevated temperatures without degradation.
Table 1: Physical Properties of 3-Phenyl-1H-pyrazol-5-amine
Chemical Reactivity
The chemical reactivity of 3-Phenyl-1H-pyrazol-5-amine is primarily governed by the presence of the amino group at position 5 and the nitrogen atoms within the pyrazole ring. The amino group serves as a nucleophilic center, readily participating in various transformations including acylation, alkylation, and condensation reactions with carbonyl compounds. The pyrazole nitrogen at position 1 can function as both a nucleophile and a hydrogen bond donor, depending on the reaction conditions. The phenyl substituent at position 3 influences the electronic distribution within the molecule and can participate in further functionalization through aromatic substitution reactions. This diverse reactivity profile makes 3-Phenyl-1H-pyrazol-5-amine a versatile building block in organic synthesis.
Synthetic Methodologies
The synthesis of 3-Phenyl-1H-pyrazol-5-amine has been achieved through various methodologies, each offering specific advantages in terms of yield, selectivity, and scalability. Understanding these synthetic approaches is crucial for researchers seeking to incorporate this building block into their synthetic sequences. The development of efficient and practical synthetic routes has contributed significantly to the widespread utilization of this compound in both research and industrial settings. Recent advances in synthetic methodology have further expanded the accessibility of this valuable heterocyclic scaffold.
Classical Synthesis Approaches
The classical approach to synthesizing 5-aminopyrazoles, including 3-Phenyl-1H-pyrazol-5-amine, involves the reaction of α-cyanoacetophenones with hydrazines . This methodology proceeds through a sequential process where the terminal nitrogen of the hydrazine attacks the carbonyl carbon of the cyanoacetophenone, forming an intermediate hydrazone . Subsequently, the second nitrogen atom of the hydrazone attacks the nitrile carbon, resulting in cyclization to form the pyrazole ring system . This approach has been widely utilized due to its straightforward reaction conditions and generally good yields. Various modifications of this method have been developed to enhance yield, selectivity, and compatibility with different functional groups.
Alternative Synthetic Routes
An alternative synthesis method for 3-Phenyl-1H-pyrazol-5-amine involves heating either 3-amino-4-bromo- or 3-amino-5-phenylisothiazole in the presence of anhydrous hydrazine . This transformation represents an interesting ring modification approach, converting one heterocyclic system into another through a carefully controlled reaction sequence. Another important synthetic route involves the reaction of β-ketonitrile derivatives with hydrazines, which has been successfully employed for the synthesis of various 5-aminopyrazoles . This method offers advantages in terms of starting material accessibility and functional group tolerance. Solid-phase synthesis methods have also been developed for the preparation of 5-aminopyrazoles, offering benefits for combinatorial chemistry applications and facilitating the purification process .
Reaction Chemistry
The reaction chemistry of 3-Phenyl-1H-pyrazol-5-amine encompasses a wide range of transformations that exploit the reactivity of its functional groups. These reactions are central to the compound's utility in organic synthesis and materials science. Understanding the reaction patterns enables chemists to design effective synthetic strategies for target molecules containing the pyrazole scaffold. The distinctive reactivity profile of 3-Phenyl-1H-pyrazol-5-amine continues to inspire the development of novel transformation methodologies.
C-H Activation Chemistry
A significant advancement in the reaction chemistry of 3-Phenyl-1H-pyrazol-5-amine involves Rh(III)-catalyzed C–H activation/cyclization cascades. This innovative transformation enables the synthesis of pyrazolo[1,5-a]quinazolines through a [5 + 1] annulation reaction with alkynoates or alkynamides . The reaction demonstrates remarkable features including high atom economy, broad substrate scope, and excellent functional group tolerance . Mechanistic studies have elucidated the reaction pathway, which involves the initial C–H activation of the phenyl group followed by coordination of the alkyne and subsequent cyclization . This methodology represents a significant advancement in transition metal-catalyzed heterocycle synthesis, offering an efficient route to complex molecular frameworks.
Functionalization of the Amino Group
The amino group of 3-Phenyl-1H-pyrazol-5-amine serves as a versatile handle for further functionalization. It readily undergoes typical amine transformations including acylation to form amides, alkylation to produce secondary and tertiary amines, and condensation with aldehydes or ketones to generate imines. The amino group also facilitates Schiff base formation with aldehydes, enabling metal chelation and opening avenues for catalytic applications. Additionally, the amino functionality can participate in diazonium salt formation, which is particularly valuable for the synthesis of azo dyes and other coupling products. These transformation possibilities significantly expand the synthetic utility of 3-Phenyl-1H-pyrazol-5-amine in diverse chemical applications.
Biological and Medicinal Properties
The biological and medicinal properties of 3-Phenyl-1H-pyrazol-5-amine and its derivatives have prompted extensive research in pharmaceutical chemistry. The compound serves as a scaffold for the development of bioactive molecules with diverse therapeutic potential. The presence of the pyrazole ring and the strategic positioning of substituents contribute to specific binding interactions with biological targets. Understanding these properties is essential for rational drug design and the development of novel therapeutic agents based on this heterocyclic framework.
Pharmacological Activities
Derivatives of 3-Phenyl-1H-pyrazol-5-amine exhibit a range of pharmacological activities that highlight their potential in drug development. Research has demonstrated that various analogs possess antimicrobial, anticancer, anti-inflammatory, and thrombin-inhibitory activities. The anti-inflammatory and analgesic properties are particularly notable, making these compounds valuable in the development of drugs for pain management and inflammatory conditions . The 5-amino-4-phenylpyrazoles, closely related to 3-Phenyl-1H-pyrazol-5-amine, have shown promising antibacterial properties, indicating their potential as candidates for new antibacterial agents . These diverse pharmacological activities underscore the significance of 3-Phenyl-1H-pyrazol-5-amine as a privileged scaffold in medicinal chemistry research.
Structure-Activity Relationships
Applications in Chemical Industries
The versatility of 3-Phenyl-1H-pyrazol-5-amine has led to its incorporation in various chemical industries, where it serves as a key intermediate or building block for specialized products. Its unique structure and reactivity profile make it valuable across multiple sectors, from pharmaceuticals to materials science. The continued discovery of new applications further enhances the compound's industrial significance and drives ongoing research into improved synthetic methodologies and novel derivatives with enhanced properties.
Pharmaceutical Applications
In pharmaceutical development, 3-Phenyl-1H-pyrazol-5-amine serves as a key intermediate in the synthesis of various therapeutics, particularly in the development of anti-inflammatory and analgesic drugs . The compound's structural features make it a valuable scaffold for designing molecules with specific biological activities targeting various disease pathways. The amino group provides a convenient handle for introducing additional functionality, enabling the creation of diverse libraries of compounds for biological screening. The phenyl group can be further modified to optimize binding interactions with target receptors or enzymes, enhancing specificity and potency. This versatility in pharmaceutical applications continues to drive interest in 3-Phenyl-1H-pyrazol-5-amine as a building block for drug discovery programs.
Applications in Dye Chemistry
3-Phenyl-1H-pyrazol-5-amine serves as a precursor for heterocyclic azo dyes, contributing to enhanced color fastness, thermal stability, and solvatochromic behavior in textile applications. The amino group at position 5 allows for diazotization and subsequent coupling with various aromatic compounds, leading to the formation of azo dyes with tailored properties. These dyes often exhibit improved light fastness and chemical resistance compared to conventional dyes, making them valuable in high-performance textile applications. The pyrazole core provides thermal stability to the resulting dyes, extending their usable temperature range. Additionally, the electronic properties of the pyrazole ring can be exploited to create dyes with specific spectral characteristics for specialized applications in analytical chemistry and materials science.
Agricultural Chemistry
In agricultural chemistry, derivatives of 3-Phenyl-1H-pyrazol-5-amine are utilized in the synthesis of various agrochemicals, including herbicides, fungicides, and pesticides . The heterocyclic structure provides a scaffold for developing compounds that can interact specifically with biological targets in pest organisms while minimizing effects on non-target species. The ability to introduce various substituents at multiple positions allows for fine-tuning of properties such as solubility, stability, and biological activity. Research in this area continues to explore the potential of 3-Phenyl-1H-pyrazol-5-amine derivatives as environmentally friendlier alternatives to conventional agrochemicals, with improved specificity and reduced environmental persistence.
Material Science Applications
The unique structural features of 3-Phenyl-1H-pyrazol-5-amine have inspired its investigation in various material science applications. The compound and its derivatives contribute to the development of functional materials with enhanced properties for specialized applications. The pyrazole core imparts thermal stability, while the strategic substituents enable specific interactions that can be harnessed in material design. These applications represent an expanding frontier in the utilization of 3-Phenyl-1H-pyrazol-5-amine beyond traditional chemical synthesis.
Polymer and Coating Development
3-Phenyl-1H-pyrazol-5-amine is explored for its potential in developing new polymers and coatings that exhibit enhanced durability and resistance to environmental degradation . The compound can be incorporated into polymer structures either as a pendant group or as part of the main chain, imparting specific properties such as thermal stability, UV resistance, or chemical resistance. The amino group provides a convenient site for attachment to polymer backbones through various linkages, while the pyrazole ring contributes to the thermal properties of the resulting materials. The phenyl group can participate in π-stacking interactions, potentially enhancing the mechanical properties of the polymers. These structural contributions make 3-Phenyl-1H-pyrazol-5-amine valuable in the development of high-performance materials for demanding applications.
Coordination Chemistry and Metal Complexes
The ability of 3-Phenyl-1H-pyrazol-5-amine to form complexes with various metals opens avenues for applications in catalysis, sensing, and functional materials. When reacted with zinc chloride, it forms chlorido-tris(3-amino-5-phenyl-1H-pyrazole) complexes that may exhibit interesting structural and catalytic properties . The amino group and pyrazole nitrogens can coordinate with metal centers in various binding modes, creating complexes with unique electronic and steric environments around the metal. These complexes can serve as catalysts for organic transformations, as components in sensor materials for metal ion detection, or as building blocks for metal-organic frameworks with tailored porosity and functionality. The diverse coordination chemistry of 3-Phenyl-1H-pyrazol-5-amine continues to inspire research into novel metal complexes with potential applications in catalysis and materials science.
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